molecular formula C22H19BrN2O3S B11567040 5-(3-Bromo-4,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3-Bromo-4,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11567040
M. Wt: 471.4 g/mol
InChI Key: JTNIVGTUHMLCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BROMO-6-METHOXY-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a unique combination of bromine, methoxy, thienyl, and benzoxazinyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-METHOXY-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER typically involves multi-step organic synthesis. The final steps involve the bromination and methoxylation of the phenyl ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-6-METHOXY-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-BROMO-6-METHOXY-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-6-METHOXY-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-6-METHOXY-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER: shares similarities with other benzoxazine derivatives and thienyl-containing compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

5-(3-bromo-4,5-dimethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H19BrN2O3S/c1-26-19-11-13(10-15(23)21(19)27-2)22-25-17(14-6-3-4-7-18(14)28-22)12-16(24-25)20-8-5-9-29-20/h3-11,17,22H,12H2,1-2H3

InChI Key

JTNIVGTUHMLCRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)Br)OC

Origin of Product

United States

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